molecular formula C13H8ClNO2S B11843873 Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate

Katalognummer: B11843873
Molekulargewicht: 277.73 g/mol
InChI-Schlüssel: DGKQZFPRRQYZSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the thienoquinoline family. This compound is characterized by its unique structure, which includes a thienoquinoline core with a chlorine atom at the 4-position and a methyl ester group at the 6-position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorothiophene-2-carboxylic acid with aniline derivatives, followed by cyclization using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as catalysts . The reaction is carried out under reflux conditions, leading to the formation of the desired thienoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H8ClNO2S

Molekulargewicht

277.73 g/mol

IUPAC-Name

methyl 4-chlorothieno[2,3-c]quinoline-6-carboxylate

InChI

InChI=1S/C13H8ClNO2S/c1-17-13(16)9-4-2-3-7-8-5-6-18-11(8)12(14)15-10(7)9/h2-6H,1H3

InChI-Schlüssel

DGKQZFPRRQYZSA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC2=C3C=CSC3=C(N=C21)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.